![molecular formula C6H3ClN2O2 B3043762 Imidazo[1,2-b]isoxazole-2-carbonyl chloride CAS No. 914637-84-6](/img/structure/B3043762.png)
Imidazo[1,2-b]isoxazole-2-carbonyl chloride
Overview
Description
Imidazo[1,2-b]isoxazole-2-carbonyl chloride is a chemical compound with the formula C₆H₃ClN₂O₂ . It is a type of heterocyclic compound, which are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of imidazo[1,2-b]isoxazole-2-carbonyl chloride and similar compounds often involves methods such as N-alkylation, formylation, and Sonogashira cross-coupling reaction . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-b]isoxazole-2-carbonyl chloride is characterized by the presence of an imidazole ring and a isoxazole ring. These rings are key components to functional molecules that are used in a variety of everyday applications .Chemical Reactions Analysis
Imidazo[1,2-b]isoxazole-2-carbonyl chloride and similar compounds are often involved in reactions such as Brønsted acid-mediated intramolecular alkyne-carbonyl metathesis (ACM) . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “Imidazo[1,2-b]isoxazole-2-carbonyl chloride,” focusing on six unique applications:
Anticancer Agents
Imidazo[1,2-b]isoxazole-2-carbonyl chloride has shown significant potential in the development of anticancer agents. Its unique structure allows for the synthesis of compounds that can inhibit cancer cell growth. Researchers have utilized this compound to create derivatives that target specific cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colon-205), and ovarian cancer (A2780) . These derivatives often work by interfering with cellular processes critical for cancer cell survival and proliferation.
Antimicrobial Agents
The compound has also been explored for its antimicrobial properties. Imidazo[1,2-b]isoxazole derivatives have been synthesized and tested against various bacterial and fungal strains. These derivatives exhibit promising activity, making them potential candidates for new antimicrobial drugs. The structural modifications of the imidazo[1,2-b]isoxazole core can enhance its efficacy against resistant microbial strains .
Anti-inflammatory Agents
Imidazo[1,2-b]isoxazole-2-carbonyl chloride is used in the synthesis of compounds with anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory responses. This makes them potential candidates for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Enzyme Inhibitors
The compound is valuable in the design of enzyme inhibitors. Researchers have used it to develop inhibitors for various enzymes, including kinases and proteases. These inhibitors can be used to study enzyme functions and as potential therapeutic agents for diseases where enzyme activity is dysregulated, such as cancer and neurodegenerative disorders .
Neuroprotective Agents
Imidazo[1,2-b]isoxazole-2-carbonyl chloride derivatives have been investigated for their neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating signaling pathways and reducing oxidative damage, these derivatives offer potential therapeutic benefits .
Material Science Applications
Beyond biological applications, Imidazo[1,2-b]isoxazole-2-carbonyl chloride is used in material science. Its derivatives can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength. These materials have applications in various industries, including electronics, aerospace, and automotive .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole-based chalcone derivatives, have been tested for their anticancer activities . These compounds have shown cytotoxic ability on different types of cancer cells .
Mode of Action
Related compounds have shown to exhibit dose-dependent antiproliferative effects against various cancer cell lines . The interaction of these compounds with their targets often results in changes at the cellular level, leading to cell death .
Biochemical Pathways
Related compounds have been shown to interact with dna and caspase-3, a crucial enzyme in the apoptosis pathway . This interaction can lead to mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Result of Action
Related compounds have shown significant cytotoxic activity against various cancer cell lines . For instance, they have demonstrated the ability to induce apoptosis in cancer cells .
properties
IUPAC Name |
imidazo[1,2-b][1,2]oxazole-2-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-6(10)4-3-9-5(8-4)1-2-11-9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAYQUBKKPDMGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON2C1=NC(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-b]isoxazole-2-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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